![molecular formula C21H30O3 B3025946 9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one CAS No. 1262489-36-0](/img/structure/B3025946.png)
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Overview
Description
5-Hydroxymethylfurfural (HMF) is a versatile intermediate that can be further transformed into high value-added chemicals . It’s an organic amine proton acceptor used in the synthesis of surface-active agents and pharmaceuticals .
Synthesis Analysis
HMF derivatives such as 2,5-bis(hydroxymethyl)furan (BHMF) and furandicarboxylic acid (FDCA) are promising alternatives of fossil-based diols and dicarboxylic acids for synthesis of polyesters . A method to synthesize BHMF derivatives from furfural derivatives has been reported .Molecular Structure Analysis
The molecular structure of HMF includes an aromatic aldehyde, an aromatic alcohol, and a furan ring system .Chemical Reactions Analysis
HMF can be produced from different kinds of raw biomasses . The transformation of hexoses into furans is very interesting and the furanic products available with this strategy include HMF, 2,5-diformylfuran (DFF), 2,5-furandicarboxylic acid (FDCA), 2,5- bis (hydroxymethyl)furan (BHF), and 2,5-dimethylfuran (DMF) .Physical And Chemical Properties Analysis
The physical and chemical properties of HMF include a molecular weight of 126.1100 and a chemical structure that is available as a 2D Mol file .Scientific Research Applications
Crystal Structure and Chemical Interactions
The crystal structure of a compound similar to the queried chemical, composed of a hydroxynaphthyl ring and a trimethoxyphenyl ring, has been analyzed, highlighting the angular inclinations and intramolecular hydrogen bonding within the molecular structure. This compound's crystal packing is characterized by slipped-parallel π–π interactions, contributing to its stacking behavior in the crystalline state (Srividya et al., 2015).
Synthesis and Olfactory Properties
Research has been conducted on the synthesis of seco-theaspiranes, compounds related in structure to the queried chemical, and their pronounced olfactory properties, such as blackcurrant notes. These compounds were synthesized through a sequence of chemical reactions, and modifications in the synthesis process were made to produce oxygenated analogs with varied olfactory characteristics, including woody and patchouli profiles (Kraft, Popaj, & Abate, 2005).
Reactivity and Cyclization Behavior
In a study focusing on the ambident reactivity of certain enaminones and quinones, model compounds structurally related to the queried chemical were synthesized. The findings revealed spontaneous cyclization behaviors and the formation of various complex structures, indicating the intricate reactivity patterns of these compounds (Kuckländer & Lessel, 2000).
Derivatization and Industrial Relevance
The derivatization of compounds similar to the queried chemical has been studied for the production of industrially relevant fatty compounds. These studies involve intricate reactions such as mesylation, demesylation, and condensation, showcasing the potential industrial applications of these chemical transformations (Ahmad & Jie, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
There is increasing interest in the upgrading of furfural (FF) and HMF into higher energy-density intermediates for renewable chemicals, materials, and biofuels . The development of new technologies to exploit versatile and renewable biomasses as alternative feedstock for platform chemicals has received more attention than ever .
properties
IUPAC Name |
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3/b13-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELOOUDIAASGHM-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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